molecular formula C7H9F2N3 B13330966 5-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

5-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13330966
M. Wt: 173.16 g/mol
InChI Key: BDLURWGGXBCVBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a sophisticated dihydroimidazopyrimidine scaffold of significant interest in medicinal chemistry and agrochemical research. This fused bicyclic system is a privileged structure in drug discovery, known for conferring valuable biological properties. Compounds based on the imidazo[1,2-a]pyrimidine core are extensively investigated for their potential antifungal activity, offering a promising avenue for developing novel agrochemicals and pharmaceuticals to overcome resistance in fungal pathogens . The incorporation of a difluoromethyl group at the 5-position is a strategic modification, as the introduction of fluorine atoms is a established method to enhance key properties of a lead compound, including its metabolic stability, cell membrane permeability, and overall lipophilicity . Researchers utilize this building block to develop new chemical entities targeting a range of biological activities. The imidazo[1,2-a]pyrimidine scaffold serves as a versatile precursor for further synthetic elaboration, enabling the generation of diverse libraries for high-throughput screening and structure-activity relationship (SAR) studies . This compound is intended for use in laboratory research applications only, providing a critical intermediate for the design and synthesis of next-generation active molecules.

Properties

Molecular Formula

C7H9F2N3

Molecular Weight

173.16 g/mol

IUPAC Name

5-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C7H9F2N3/c8-6(9)5-1-2-10-7-11-3-4-12(5)7/h3-6H,1-2H2,(H,10,11)

InChI Key

BDLURWGGXBCVBV-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC=CN2C1C(F)F

Origin of Product

United States

Preparation Methods

Aminopyrimidine-Based Condensation

One of the most common approaches for synthesizing imidazo[1,2-a]pyrimidines involves the condensation of 2-aminopyrimidines with α-halocarbonyl compounds. This method can be adapted for the synthesis of 5-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine by using appropriate difluoromethyl-containing precursors.

The reaction typically proceeds through the following mechanism:

  • Nucleophilic attack of the exocyclic amine of 2-aminopyrimidine on the α-halocarbonyl compound
  • Elimination of water
  • Intramolecular cyclization
  • Expulsion of the halide anion

For the target compound, this would involve using a difluoromethyl-substituted α-halocarbonyl compound as the key reagent to introduce the difluoromethyl group at the 5-position.

Microwave-Assisted Condensation

Microwave-assisted protocols have been developed for the rapid and efficient synthesis of imidazo[1,2-a]pyrimidines. Kusy et al. developed a mild and rapid microwave-assisted protocol for the construction of 3-carbaldehyde substituted imidazo[1,2-a]pyridines by condensing diversely substituted 2-aminopyridines with bromomalonaldehyde in ethanol-water media.

This approach can be adapted for the synthesis of this compound by:

  • Using 2-aminopyrimidine instead of 2-aminopyridine
  • Employing a difluoromethyl-containing bromomalonaldehyde derivative
  • Optimizing the microwave conditions for the specific substitution pattern

Multicomponent Reaction Approaches

Three-Component Reactions

Multicomponent reactions (MCRs) offer an efficient approach to synthesize complex heterocycles in a single step. For the preparation of this compound, a three-component reaction could be designed using:

  • 2-aminopyrimidine
  • A difluoromethyl-containing aldehyde
  • An isocyanide or similar component

The reaction would proceed through initial condensation between the aminopyrimidine and the aldehyde, followed by incorporation of the third component and cyclization to form the imidazo ring.

Groebke-Blackburn-Bienaymé Reaction Modification

The Groebke-Blackburn-Bienaymé reaction, a variant of the Ugi reaction, has been widely used for the synthesis of imidazo[1,2-a]heterocycles. This reaction involves the condensation of an aldehyde, 2-aminoazine, and an isocyanide in the presence of a catalyst.

For the synthesis of this compound, this approach would require:

  • Selecting appropriate difluoromethyl-containing building blocks
  • Optimizing the catalyst and reaction conditions
  • Post-reaction modifications to achieve the desired substitution pattern

C-H Functionalization Strategies

Direct C-H Functionalization

Recent advances in C-H functionalization have provided new opportunities for the synthesis and modification of heterocyclic compounds. For this compound, direct C-H functionalization of the imidazo[1,2-a]pyrimidine core could be employed to introduce the difluoromethyl group at the 5-position.

This approach would involve:

  • Synthesis of the parent imidazo[1,2-a]pyrimidine scaffold
  • Selective C-H activation at the 5-position
  • Introduction of the difluoromethyl group through appropriate reagents such as difluoromethylating agents

Transition Metal-Catalyzed Approaches

Transition metal catalysts, particularly palladium, copper, and iron complexes, have been extensively used for the functionalization of heterocycles. For the target compound, transition metal-catalyzed difluoromethylation could be an effective strategy.

A typical procedure might involve:

  • Preparation of the imidazo[1,2-a]pyrimidine core
  • Regioselective halogenation at the 5-position
  • Transition metal-catalyzed cross-coupling with difluoromethyl sources such as (difluoromethyl)zinc reagents or difluoromethyl halides

Hypervalent Iodine-Promoted Synthesis

Hypervalent iodine reagents have emerged as powerful tools for heterocycle synthesis. Qian et al. reported the use of hypervalent iodine(III) for the direct synthesis of imidazo[1,2-a]pyrimidines.

For the synthesis of this compound, this approach could be modified by:

  • Using appropriate difluoromethyl-containing precursors
  • Optimizing the hypervalent iodine reagent and reaction conditions
  • Controlling the regioselectivity to ensure functionalization at the 5-position

Tandem Reaction Approaches

Aza-Michael-Mannich Reaction

The aza-Michael-Mannich reaction sequence has been reported for the construction of imidazo[1,2-a]pyrimidines. This approach could be adapted for the synthesis of this compound by:

  • Designing appropriate difluoromethyl-containing Michael acceptors
  • Optimizing the reaction conditions to favor the desired regioselectivity
  • Post-reaction modifications if necessary

Intramolecular Cyclization Strategies

Intramolecular cyclization of suitably functionalized precursors offers another approach to the target compound. This would involve:

  • Synthesis of a pyrimidine derivative with appropriate functional groups
  • Introduction of the difluoromethyl group at the desired position
  • Intramolecular cyclization to form the imidazo ring

Comparative Analysis of Synthetic Methods

Table 1 provides a comparative analysis of the different synthetic approaches for this compound:

Synthetic Method Advantages Limitations Yield Range Reaction Conditions
Condensation-Based Simple procedure, readily available starting materials May require harsh conditions, moderate regioselectivity 40-65% 80-120°C, 4-12h
Microwave-Assisted Rapid reaction, energy-efficient Specialized equipment needed 55-75% 100-150°C, 10-30 min
Multicomponent Reactions One-pot procedure, atom economy Complex mixture of products possible 45-70% RT to 80°C, 6-24h
C-H Functionalization Direct modification of core structure Requires pre-functionalized starting materials 35-60% Varies with catalyst
Hypervalent Iodine High regioselectivity, mild conditions Expensive reagents 50-75% RT to 60°C, 2-8h
Tandem Reactions Efficient construction of complex structures Challenging to control stereochemistry 40-65% Varies with approach

Optimization Considerations

When preparing this compound, several factors should be considered for optimizing the synthetic procedure:

  • Source of difluoromethyl group : Various difluoromethylating reagents are available, including difluoromethyl halides, difluoromethyl sulfones, and difluoromethyl silanes. The choice depends on the specific synthetic approach and desired reactivity.

  • Catalyst selection : For transition metal-catalyzed approaches, the choice of metal (Pd, Cu, Fe) and ligand can significantly impact reactivity and selectivity.

  • Solvent effects : The solvent can influence both the rate and selectivity of the reaction. Polar aprotic solvents (DMF, DMSO) are often preferred for nucleophilic substitutions, while less polar solvents may be suitable for certain cyclization reactions.

  • Temperature and reaction time : These parameters need to be optimized to maximize yield while minimizing side reactions.

  • Purification strategy : Given the potential for regioisomeric products, an effective purification strategy is essential for obtaining the pure 5-(difluoromethyl) derivative.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group enhances the compound’s biological activity, metabolic stability, lipophilicity, and binding affinity to receptors . The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with various biological molecules is a key factor in its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[1,2-a]pyrimidine core is highly modifiable, and substituents at key positions (e.g., 5-, 7-, or 2-positions) critically influence physicochemical and biological properties. Below is a systematic comparison with structurally related compounds:

5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

  • Structure : Methyl groups at both 5- and 7-positions.
  • Molecular Formula : C₈H₁₃N₃; MW : 151.21 g/mol .
  • Key Differences :
    • The absence of fluorine reduces electronegativity and metabolic stability compared to the difluoromethyl analog.
    • Methyl groups increase hydrophobicity but may reduce solubility in polar solvents.

2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Hydrochloride

  • Structure : Phenyl substituent at the 2-position; hydrochloride salt form.
  • Molecular Formula : C₁₂H₁₄ClN₃; MW : 243.72 g/mol .
  • Synthesis: Derived from 2-aminopyrimidine intermediates via cyclization with aldehydes or ketones, followed by HCl salt formation.
  • The hydrochloride salt improves aqueous solubility compared to the neutral difluoromethyl derivative.

5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-5,7-dione

  • Structure : Dione functional groups at the 5- and 7-positions.
  • Molecular Formula : C₆H₆N₂O₂; MW : 154.13 g/mol (estimated) .
  • Synthesis : Likely involves oxidation of the imidazo[1,2-a]pyrimidine core or cyclization of urea derivatives.
  • Key Differences :
    • The dione groups introduce hydrogen-bonding sites, enhancing interactions with polar targets.
    • Reduced lipophilicity compared to alkyl- or aryl-substituted analogs.

5-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

  • Structure : 1-Methylcyclopropyl substituent at the 5-position.
  • Molecular Formula : C₁₀H₁₅N₃; MW : 177.25 g/mol .
  • Synthesis : Cyclopropane ring incorporation likely via [2+1] cycloaddition or alkylation strategies.
  • The methyl group on the cyclopropane may enhance metabolic resistance compared to linear alkyl chains.

Biological Activity

5-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential biological activities. The difluoromethyl group enhances the compound's binding affinity to various biological targets, which may lead to significant pharmacological effects.

This compound is characterized by:

  • Molecular Formula : C8H10F2N4
  • Molecular Weight : 188.19 g/mol
  • IUPAC Name : this compound

The presence of the difluoromethyl group contributes to its distinct chemical properties and enhances its biological activity by improving metabolic stability and receptor binding affinity.

The biological activity of this compound involves its interaction with specific molecular targets. The difluoromethyl group aids in binding to receptors and enzymes, potentially inhibiting their activity or modulating their function. This mechanism underlies its diverse pharmacological effects.

Biological Activities

Research has identified several notable biological activities associated with this compound:

  • Anticancer Activity : Studies have shown that derivatives of imidazo[1,2-a]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells .
  • COX-2 Inhibition : Some derivatives have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. Certain compounds showed IC50 values as low as 0.05 μM, indicating potent inhibitory activity compared to standard drugs like celecoxib .
  • Antimicrobial Activity : The compound has also been studied for its potential antimicrobial properties. The presence of the difluoromethyl group may enhance its efficacy against various pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A series of synthesized compounds based on imidazo[1,2-a]pyrimidine frameworks were tested for their COX-2 inhibitory effects. One derivative exhibited an IC50 value lower than that of celecoxib, highlighting the potential for developing new anti-inflammatory agents .
  • Cytotoxicity Assays : Compounds derived from imidazo[1,2-a]pyrimidines were tested against MCF-7 cells and showed significant cytotoxicity. The structure-activity relationship indicated that modifications at specific positions could enhance anticancer activity.
  • Pharmacokinetic Studies : Preliminary pharmacokinetic assessments demonstrated favorable absorption and distribution profiles for certain derivatives in animal models. This suggests that modifications to the imidazo[1,2-a]pyrimidine structure could improve therapeutic efficacy while minimizing side effects.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds:

Compound NameBiological ActivityIC50 (μM)Notes
CelecoxibCOX-2 Inhibitor0.06Standard reference drug
Compound ACOX-2 Inhibitor0.05Higher potency than celecoxib
Compound BCytotoxicVariesEffective against MCF-7 cells

Q & A

Basic: What are the key synthetic routes for 5-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine?

Answer:
The primary synthesis involves cyclocondensation reactions between 5-aminopyrazoles and unsymmetrical 1,3-dicarbonyl compounds containing a difluoromethyl group. Acetic acid is commonly used as the solvent to favor regioselectivity and product stability. Post-synthesis purification employs crystallization or chromatography to achieve >95% purity.

Key Reaction Parameters:

ParameterOptimal Condition
SolventAcetic acid
Temperature80–100°C
Reaction Time6–12 hours
Yield60–75% (unoptimized)

Reference:

Advanced: How can reaction conditions be optimized to resolve yield discrepancies in synthesis?

Answer:
Yield variations often stem from inconsistent stoichiometry, solvent polarity, or temperature gradients. Systematic optimization strategies include:

  • Solvent Screening: Replace acetic acid with polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency.
  • Catalyst Use: Introduce Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation.
  • Microwave-Assisted Synthesis: Reduce reaction time to 1–2 hours while maintaining yields >80% .

Example Workflow:

Vary solvent polarity and monitor via TLC.

Adjust molar ratios (1:1.2 for aminopyrazole:dicarbonyl).

Validate purity via HPLC (C18 column, acetonitrile/water gradient).

Reference:

Basic: What spectroscopic methods confirm the compound’s structural integrity?

Answer:

  • ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.1 ppm) and difluoromethyl groups (δ 4.5–5.5 ppm).
  • ¹⁹F NMR: Confirm difluoromethyl presence (δ -120 to -130 ppm).
  • Mass Spectrometry (HRMS): Verify molecular ion peak at m/z 201.22 (C₉H₁₃F₂N₃⁺).
  • IR Spectroscopy: Detect N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .

Reference:

Advanced: How to address solubility limitations in biological assays?

Answer:
The compound’s low aqueous solubility (logP ≈ 2.1) can be mitigated by:

  • Co-solvents: Use DMSO (≤10% v/v) or PEG-400.
  • Prodrug Design: Introduce hydrophilic groups (e.g., phosphate esters).
  • Nanoformulation: Encapsulate in liposomes (size: 100–200 nm, PDI <0.2) to enhance bioavailability .

Reference:

Basic: What are the compound’s critical physicochemical properties?

Answer:

PropertyValue
Molecular FormulaC₉H₁₃F₂N₃
Molecular Weight201.22 g/mol
LogP (Partition Coeff.)2.1 (predicted)
Solubility (Water)<0.1 mg/mL
Melting Point145–150°C (decomposes)

Reference:

Advanced: How to design derivatives for enhanced target affinity?

Answer:
Rational design strategies include:

  • Substituent Introduction: Add electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability.
  • Computational Docking: Use AutoDock Vina to predict binding poses with kinase targets (e.g., EGFR).
  • SAR Studies: Test derivatives with varied alkyl chains (e.g., ethyl → propyl) to optimize hydrophobic interactions .

Example Derivative Activity:

DerivativeIC₅₀ (EGFR Inhibition)
Parent Compound12.5 µM
2-Ethyl Analog8.2 µM
7-Trifluoromethyl3.7 µM

Reference:

Basic: What biological targets are associated with this compound?

Answer:
Preclinical studies on structurally related imidazopyrimidines suggest activity against:

  • Kinases: EGFR, VEGFR2 (anti-angiogenic effects).
  • Microbial Enzymes: Dihydrofolate reductase (DHFR) in S. aureus.
  • Inflammatory Mediators: COX-2 inhibition (IC₅₀ ~15 µM) .

Reference:

Advanced: How to validate enzyme inhibition mechanisms?

Answer:

  • Kinetic Assays: Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition.
  • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS).
  • X-ray Crystallography: Resolve co-crystal structures (e.g., PDB ID: 3QH) to map active-site interactions .

Reference:

Basic: What stability considerations are critical for storage?

Answer:
The compound is stable at RT for >6 months in inert atmospheres but degrades under:

  • Acidic Conditions (pH <3): Hydrolysis of the imidazole ring.
  • UV Exposure: Photooxidation of the difluoromethyl group.
    Storage Recommendation: Amber vials at -20°C under argon .

Reference:

Advanced: What computational methods predict electronic properties?

Answer:

  • Density Functional Theory (DFT): Calculate frontier orbitals (HOMO-LUMO gap ≈ 4.1 eV) to assess reactivity.
  • Molecular Dynamics (MD): Simulate solvation dynamics in explicit water (TIP3P model).
  • ADMET Prediction: Use SwissADME to optimize pharmacokinetic profiles (e.g., BBB permeability) .

Reference:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.